molecular formula C10H7ClO3 B2585753 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one CAS No. 847367-12-8

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one

Cat. No.: B2585753
CAS No.: 847367-12-8
M. Wt: 210.61
InChI Key: WGJIFHRBMQMSMV-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound features a chloromethyl group at the 4-position and a hydroxyl group at the 6-position on the chromenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one typically involves the chloromethylation of 6-hydroxy-2H-chromen-2-one. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group . The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 4-(chloromethyl)-6-oxo-2H-chromen-2-one.

    Reduction: 4-methyl-6-hydroxy-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The chloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-hydroxy-2H-chromen-2-one: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(bromomethyl)-6-hydroxy-2H-chromen-2-one: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.

    6-hydroxy-2H-chromen-2-one: Lacks the chloromethyl group, making it less versatile in chemical modifications.

Uniqueness

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one is unique due to the presence of both the hydroxyl and chloromethyl groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

4-(chloromethyl)-6-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIFHRBMQMSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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